molecular formula C20H20ClFN2O2 B4777036 N-(2-chlorobenzyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

N-(2-chlorobenzyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4777036
M. Wt: 374.8 g/mol
InChI Key: FSZATRQECHYDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, commonly known as CBP-307, is a novel compound that has shown promising results in scientific research. It belongs to the class of piperidine carboxamide derivatives and has been studied extensively for its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of CBP-307 is not fully understood. However, it is believed to act as a modulator of the dopamine D1 receptor and the sigma-1 receptor. These receptors are involved in various physiological processes such as cognition, emotion, and metabolism.
Biochemical and Physiological Effects:
CBP-307 has been shown to have various biochemical and physiological effects. In animal models, it has been found to improve memory and learning, increase locomotor activity, and decrease food intake. It has also been shown to inhibit the growth of cancer cells and reduce inflammation.

Advantages and Limitations for Lab Experiments

CBP-307 has several advantages for lab experiments. It is easy to synthesize and has good solubility in water and organic solvents. It has also been shown to have low toxicity in animal models. However, its limitations include the lack of information on its pharmacokinetics and potential side effects.

Future Directions

There are several future directions for the study of CBP-307. One potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its effects on metabolism and its potential as a treatment for obesity and metabolic disorders. Further studies are also needed to fully understand its mechanism of action and potential side effects.
In conclusion, CBP-307 is a novel compound that has shown promising results in scientific research. Its potential applications in various fields make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects before it can be used as a therapeutic agent.

Scientific Research Applications

CBP-307 has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, it has been shown to have a positive effect on memory and learning in animal models. In cancer research, it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied as a potential drug candidate for the treatment of obesity and metabolic disorders.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(2-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c21-17-7-3-1-5-15(17)13-23-19(25)14-9-11-24(12-10-14)20(26)16-6-2-4-8-18(16)22/h1-8,14H,9-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZATRQECHYDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-1-[(2-fluorophenyl)carbonyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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